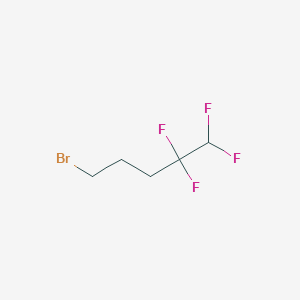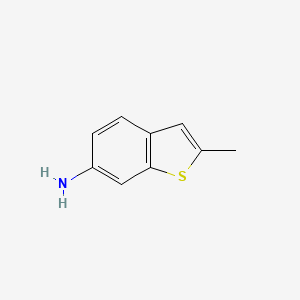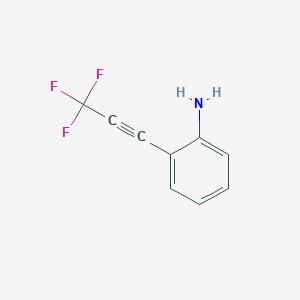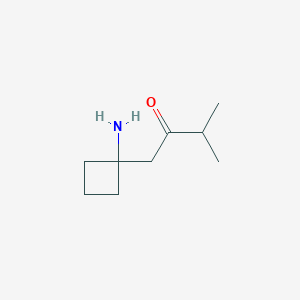
Ethyl 3,3-dimethylbutanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethylbutanimidate: is an organic compound with the molecular formula C8H17NO. It is a derivative of butanimidate, characterized by the presence of an ethyl group and two methyl groups attached to the third carbon atom of the butanimidate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with 3,3-dimethylbutan-1-amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. This includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The process is optimized for high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3,3-dimethylbutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
Chemistry: Ethyl 3,3-dimethylbutanimidate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a crosslinking agent, helping to stabilize protein structures and facilitate the study of their functions .
Industry: The compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other industrial products .
Mécanisme D'action
Ethyl 3,3-dimethylbutanimidate exerts its effects through various chemical interactions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions often involve nucleophilic attack on the carbonyl carbon of the compound, resulting in the formation of new chemical bonds. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness: Ethyl 3,3-dimethylbutanimidate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other carbodiimides. Its ethyl and methyl groups provide steric hindrance, influencing its chemical behavior and making it suitable for specific applications where other carbodiimides may not be as effective .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
ethyl 3,3-dimethylbutanimidate |
InChI |
InChI=1S/C8H17NO/c1-5-10-7(9)6-8(2,3)4/h9H,5-6H2,1-4H3 |
Clé InChI |
FNBBQMAXUWALJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)
![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)




![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
